molecular formula C19H15N3O2 B2598028 2-{[1-(4-methylphenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2378501-72-3

2-{[1-(4-methylphenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2598028
CAS No.: 2378501-72-3
M. Wt: 317.348
InChI Key: DCTMQWVNWHOKFK-UHFFFAOYSA-N
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Description

2-{[1-(4-methylphenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of a pyrazole ring and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methylphenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the formation of the isoindole structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methylphenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-{[1-(4-methylphenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

The uniqueness of 2-{[1-(4-methylphenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern and the resulting chemical properties. Compared to its analogs, the presence of the 4-methylphenyl group can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[1-(4-methylphenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-13-6-8-15(9-7-13)22-11-10-14(20-22)12-21-18(23)16-4-2-3-5-17(16)19(21)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTMQWVNWHOKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=N2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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